An In-depth Technical Guide to 4-Isopropylisoxazol-3-amine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 4-Isopropylisoxazol-3-amine: A Versatile Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Isopropylisoxazol-3-amine, a heterocyclic compound with significant potential in medicinal chemistry. For researchers, synthetic chemists, and drug development professionals, this document outlines the core chemical properties, a plausible synthetic route, detailed characterization methodologies, and the prospective applications of this molecule as a valuable building block for novel therapeutics. Given the limited specific literature on this exact molecule, this guide leverages data from closely related analogs and foundational principles of isoxazole chemistry to provide a robust and practical resource.
Introduction: The Isoxazole Scaffold and the Promise of 4-Isopropylisoxazol-3-amine
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a diverse array of therapeutic agents.[3] Marketed drugs containing the isoxazole moiety span a wide range of indications, including antibacterial agents like sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the immunomodulatory agent leflunomide.[2][3] The versatility of the isoxazole nucleus continues to make it an attractive starting point for the development of novel drugs targeting cancer, infectious diseases, and inflammatory conditions.[1][4]
This guide focuses on the specific derivative, 4-Isopropylisoxazol-3-amine. The introduction of an isopropyl group at the 4-position and an amino group at the 3-position provides a unique combination of lipophilicity and a key reactive handle for further chemical modification. The amino group, in particular, serves as a crucial point for derivatization, allowing for the construction of compound libraries to explore structure-activity relationships (SAR).
Physicochemical Properties and Structural Elucidation
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₆H₁₀N₂O | Calculated |
| Molecular Weight | 126.16 g/mol | Calculated |
| CAS Number | 1537994-09-4 (potential) | Supplier Data[5] |
| Appearance | Expected to be a solid at room temperature | Analogy to related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General properties of similar heterocycles |
| pKa | The amino group is expected to be basic. | General properties of arylamines |
| LogP | ~1.21 | Based on 4-Propylisoxazol-3-amine[6] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | Based on 4-Propylisoxazol-3-amine[6] |
Structural Features:
The structure of 4-Isopropylisoxazol-3-amine features an aromatic isoxazole ring. The endocyclic nitrogen and oxygen atoms influence the electron distribution within the ring, and the exocyclic amino group at the 3-position is a key nucleophilic center. The isopropyl group at the 4-position adds steric bulk and increases the lipophilicity of the molecule.
Synthesis and Purification
A plausible and efficient route for the synthesis of 4-Isopropylisoxazol-3-amine is through the reaction of a corresponding β-ketonitrile with hydroxylamine.[7] This method is a well-established procedure for the preparation of 3-aminoisoxazoles.
Experimental Protocol: Synthesis of 4-Isopropylisoxazol-3-amine
Materials:
-
3-Isopropyl-3-oxopropanenitrile (starting β-ketonitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-isopropyl-3-oxopropanenitrile (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) followed by the portion-wise addition of sodium hydroxide (1.2 equivalents) while maintaining the temperature at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification of the Organic Layer: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Final Purification: The crude 4-Isopropylisoxazol-3-amine is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Synthetic Workflow Diagram```dot
Caption: Key derivatization reactions of 4-Isopropylisoxazol-3-amine.
Potential Applications in Drug Discovery
The isoxazole scaffold is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. [1][3][4]The structural modifications enabled by the 3-amino group of 4-Isopropylisoxazol-3-amine allow for the systematic exploration of these activities.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The isoxazole ring can act as a hinge-binding motif in many kinase inhibitors.
-
Enzyme Inhibitors: The scaffold can be elaborated to target various enzymes, such as cyclooxygenases (COX). [4]* Receptor Modulators: Derivatives can be designed to interact with specific G-protein coupled receptors (GPCRs) or nuclear receptors.
Isoxazole Scaffold in Drug Discovery
Caption: The isoxazole scaffold as a versatile platform for targeting diverse biological pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Isopropylisoxazol-3-amine and its derivatives. Based on the safety data sheets of related amino-isoxazole compounds, the following guidelines are recommended. [7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
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A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. (2016, March 1). Retrieved from [Link]
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Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. (2025, August 10). Retrieved from [Link]
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Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. (n.d.). Retrieved from [Link]
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Amino isoxazole derivatives - ResearchGate. (2012, August 2). Retrieved from [Link]
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Molecular structure and atom labeling of 3-aminoisoxazole. On the... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Organic Letters - ACS Publications. (2009, February 11). Retrieved from [Link]
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Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC. (2022, May 20). Retrieved from [Link]
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The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Synthesis of 3-aminoisoxazolmethylnaphthols via one-pot three-component reaction under solvent-free conditions - ResearchGate. (n.d.). Retrieved from [Link]
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3-(Propan-2-yl)-1,2-oxazol-5-amine | C6H10N2O | CID 2115208 - PubChem. (n.d.). Retrieved from [Link]
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3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem - NIH. (n.d.). Retrieved from [Link]
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